molecular formula C31H41N5O7 B14083207 Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu

Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu

Cat. No.: B14083207
M. Wt: 595.7 g/mol
InChI Key: XCVUOCMQYKSJJR-UHFFFAOYSA-N
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Description

Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu is a synthetic peptide derivative characterized by a carbobenzoxy (Cbz) protecting group, racemic DL-asparagine (DL-Asn), a modified β-alanine residue substituted with 2-hydroxy (2-OH) and 3-benzyl (3-Bn) groups, racemic DL-proline (DL-Pro), and a tert-butyl amide (NHtBu) at the C-terminus. Key features include:

  • Cbz group: Enhances stability and modulates bioavailability.
  • 2-OH/3-Bn-β-Ala: The 2-hydroxy group may facilitate hydrogen bonding, while the 3-benzyl substitution enhances lipophilicity and aromatic interactions.
  • NHtBu: Improves metabolic stability and membrane permeability.

While direct studies on this compound are absent in the provided evidence, its structural motifs align with bioactive compounds containing 2-hydroxy groups, aromatic substitutions, or peptide backbones.

Properties

Molecular Formula

C31H41N5O7

Molecular Weight

595.7 g/mol

IUPAC Name

benzyl N-[4-amino-1-[[4-[2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate

InChI

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)

InChI Key

XCVUOCMQYKSJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of 2-OH-Containing Compounds
Compound Key Structural Features Biological Activity/Function Reference
Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu Peptide backbone; 2-OH, 3-Bn-β-Ala; Cbz; NHtBu Hypothetical: Protease inhibition, receptor modulation -
2-OH NQ (Naphthoquinone derivative) Aromatic rings; 2-hydroxy group CYP enzyme binding (Kd: 18–43 mM)
6-Hydroxy-2-tosylisoquinolin-1(2H)-one Isoquinolinone core; 2-OH; tosyl group Immunostimulation (PBMC proliferation, EC50: 4.4 μM)
2-OH Anthocyanins (e.g., cyanidin-3-glucoside) Anthocyanin with 2-hydroxy glucoside Antioxidant; plant pigment; elevated under stress
C3 (NMe2)1,Me2-3:2-OH (Insect pheromone) Secondary alcohol; methyl branches; 2-OH Insect communication; aggregation behavior
Key Observations:
  • 2-OH Group: Common across all compounds, enabling hydrogen bonding or enzymatic interactions. For example, 2-OH NQ binds CYP158A3 via type I interactions , while 2-OH anthocyanins accumulate under exogenous treatments like brassinosteroids .
  • Aromaticity: The benzyl group in the target compound and aromatic rings in 2-OH NQ/isoquinolinone derivatives enhance lipophilicity and enzyme/receptor binding.

Binding Affinities and Bioactivity

Table 2: Comparative Bioactivity Data
Compound Binding Affinity/EC50 Biological System Reference
2-OH NQ Kd: 18 mM (CYP158A3) CYP enzyme binding
6-Hydroxy-2-tosylisoquinolin-1(2H)-one EC50: 4.4 μM (PBMC proliferation) Human immune cells
2-OH Anthocyanins Significantly higher in treated berries Vitis vinifera (grape berries)
  • CYP Binding: 2-OH NQ exhibits moderate binding to CYP158A3 (Kd 18 mM) compared to CYP158A2 (Kd 43 mM), attributed to active-site architecture accommodating aromatic ligands .
  • Immunomodulation: The synthetic 2-OH isoquinolinone derivative stimulates PBMC proliferation and cytokine production (IL-2, IFN-γ) . The peptide backbone of the target compound could synergize with its 2-OH group for enhanced immune modulation.

Preparation Methods

Resin Selection and Initial Loading

  • Rink amide MBHA resin (0.065 mmol/g loading) or Wang resin (0.99 mmol/g loading) are preferred for C-terminal tert-butyl amide (NHtBu) anchoring.
  • Pre-loading involves coupling the first amino acid (e.g., Fmoc-DL-Pro-OH) using DIC/HOBt (5 equiv.) and DMAP (0.5 equiv.) in DMF at 75°C for 20 minutes.

Iterative Fmoc/tBu Deprotection and Coupling

  • Fmoc Deprotection :
    • 20% piperidine in DMF (2 × 4.5 mL, 3 min + 10 min).
    • Ensures >99% removal of Fmoc groups without epimerization.
  • Amino Acid Coupling :
    • Fmoc-bAla(2-OH,3-Bn)-OH : Activated with DIC/HOBt (5 equiv.) in DMF at 70°C for 20 minutes.
    • Fmoc-DL-Asn(Trt)-OH : Coupled using HATU/DIPEA (4 equiv.) to minimize racemization.
    • Cbz-DL-Pro-OH : Introduced via Benzyl chloroformate (Cbz-Cl) in the presence of NaHCO₃.

Final Cleavage and Global Deprotection

  • Cleavage cocktail: TFA/H2O/TIPS (95:2.5:2.5 v/v) for 2 hours at 25°C.
  • Yields crude product with 70–85% purity (HPLC-MS).

Solution-Phase Synthesis: Alternative Routes

While SPPS dominates, solution-phase methods are viable for small-scale synthesis:

Fragment Condensation

  • Fragment 1 : Cbz-DL-Asn-bAla(2-OH,3-Bn)-OH
    • Synthesized via mixed anhydride method using isobutyl chloroformate.
  • Fragment 2 : DL-Pro-NHtBu
    • Prepared by reacting DL-Pro with tert-butylamine in the presence of EDC/HOBt.
  • Coupling : Combined using DCC/NHS in DCM, yielding 65–72% after purification.

Challenges in Solution-Phase Synthesis

  • Low yields due to steric hindrance from the benzyl group on β-alanine.
  • Racemization observed at DL-Asn (8–12%) under basic conditions.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (500 MHz, CDCl₃) :
    • δ 7.19–7.03 ppm (aromatic protons from Cbz and benzyl groups).
    • δ 5.55 ppm (N–H from Asn side chain).
    • δ 2.92 ppm (N–CH₃ from Pro).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated [M+H]⁺ : 596.3 g/mol.
  • Observed [M+H]⁺ : 596.4 g/mol (Δ = 0.1 ppm).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 85–90% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Optimization Strategies and Troubleshooting

Enhancing Coupling Efficiency

  • Microwave-assisted synthesis : Reduces coupling time from 2 hours to 20 minutes at 70°C.
  • Double coupling : Repeating DIC/HOBt activation minimizes incomplete reactions.

Minimizing Racemization

  • Low-temperature coupling : Performing reactions at 4°C reduces DL-Asn epimerization to <5%.
  • Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) improves coupling yields by 15–20%.

Industrial-Scale Considerations

  • Cost analysis : SPPS reduces solvent waste by 40% compared to solution-phase methods.
  • Regulatory compliance : tert-Butyl amide (NHtBu) is preferred over methyl esters for reduced toxicity.

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